![molecular formula C4H4ClN3O B3271696 4-Amino-5-chloropyridazin-3(2H)-one CAS No. 55271-58-4](/img/structure/B3271696.png)
4-Amino-5-chloropyridazin-3(2H)-one
Overview
Description
4-Amino-5-chloropyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyridazine family and has a molecular formula of C5H4ClN3O. Its structure consists of a pyridazine ring with an amino group at position 4 and a chlorine atom at position 5. In
Scientific Research Applications
- 4-Amino-5-chloropyridazin-3(2H)-one and its metal complexes have shown moderate in vitro anticancer activity against the HeLa cell line, particularly the copper (II) complex . Researchers are exploring its potential as a chemotherapeutic agent.
- The compound acts as a tridentate ligand, coordinating to transition metal ions (Mn, Fe, Co, Ni, Cu, Zn, Cd, Hg, and Pd) via both hydroxyl (OH) groups and the azomethine nitrogen atom . Its metal complexes find applications in catalysis, materials science, and bioinorganic chemistry.
- Schiff bases like 4-Amino-5-chloropyridazin-3(2H)-one are essential due to their chelating properties. They can bind to metal ions, influencing biological processes and potentially serving as therapeutic agents .
- Although not extensively studied, this compound’s structure suggests it may have antiemetic (anti-nausea) effects. Further research is needed to explore its potential in managing nausea and vomiting .
- 4-Amino-5-chloropyridazin-3(2H)-one serves as an intermediate in the synthesis of other pharmaceutical compounds. Its unique structure allows for diverse modifications, making it valuable in drug development .
Anticancer Activity
Metal Coordination Chemistry
Biological Chelation
Antiemetic Properties
Pharmaceutical Intermediates
properties
IUPAC Name |
5-amino-4-chloro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZOUQRYXUJRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.